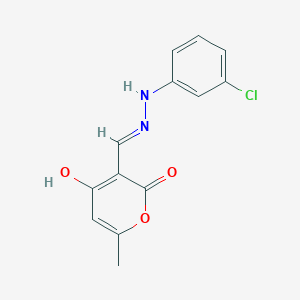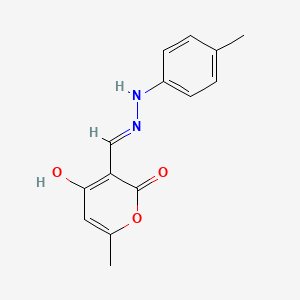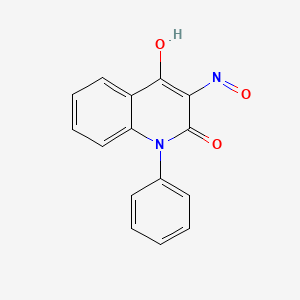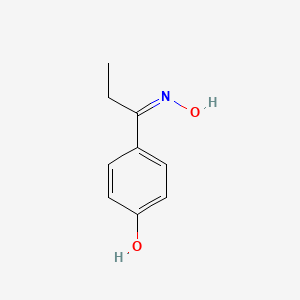![molecular formula C12H11N3O3 B1417552 (2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide CAS No. 303994-84-5](/img/structure/B1417552.png)
(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound . This can include the types of reactions used, the starting materials, the conditions under which the synthesis occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds that hold these atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes . It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability . These properties can give insights into how the compound behaves under different conditions.Scientific Research Applications
Chemical Reactions and Products
(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is involved in various chemical reactions, leading to different products. For instance, O'Callaghan et al. (1999) discussed the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides, leading to products like methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylates (O'Callaghan et al., 1999). These reactions highlight the compound's versatility in synthesizing diverse chemical structures.
Structural and Molecular Analysis
Ghosh et al. (2000) described the molecular structures of compounds similar to (2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide, noting their potential as inhibitors of Bruton's tyrosine kinase (BTK). The study highlights the compounds' planarity and intramolecular hydrogen bonding, which are crucial for their biological activity (Ghosh et al., 2000).
Application in Corrosion Inhibition
Abu-Rayyan et al. (2022) explored the impact of acrylamide derivatives, including structures similar to our compound of interest, as corrosion inhibitors in nitric acid solutions. The study provides insights into their effectiveness in protecting metals against corrosion, offering potential applications in industrial settings (Abu-Rayyan et al., 2022).
Biomedical Applications
In biomedical research, compounds structurally related to (2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide have been studied for their therapeutic potential. For example, Ghosh et al. (1999) discussed analogs of A77 1726, a metabolite of the immunosuppressive drug leflunomide, which is known to inhibit the epidermal growth factor receptor (EGFR) (Ghosh et al., 1999). This suggests the potential for similar compounds to be used in therapeutic contexts, particularly in immunosuppression and cancer treatment.
Optical and Electronic Properties
Song et al. (2015) examined the optical properties of 3-aryl-2-cyano acrylamide derivatives, highlighting their distinct optical properties due to different stacking modes. This research underscores the potential of such compounds in developing materials with unique optical characteristics (Song et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-2-cyano-N-[(E)-hydroxyiminomethyl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-11-4-2-9(3-5-11)6-10(7-13)12(16)14-8-15-17/h2-6,8,17H,1H3,(H,14,15,16)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRIUZAILUDCAT-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



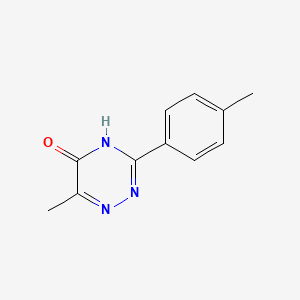
![6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417471.png)
![7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417474.png)
![4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417476.png)
![ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417477.png)
![5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1417478.png)
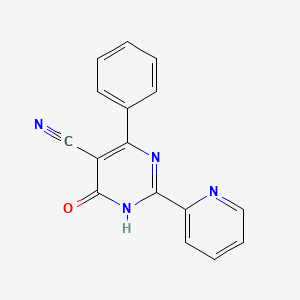
![(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1417482.png)
![2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1417483.png)

